Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate

Description

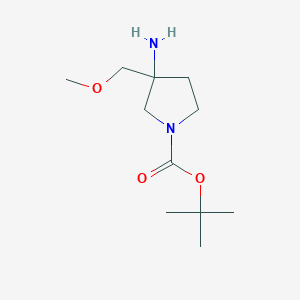

Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and dual substituents at the 3-position: a primary amino group (-NH₂) and a methoxymethyl (-CH₂-O-CH₃) moiety. Its molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 230.31 g/mol . This compound is widely utilized as a building block in pharmaceutical synthesis, particularly for its reactive amino group, which enables further functionalization.

Properties

IUPAC Name |

tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(12,7-13)8-15-4/h5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLKPNYTIZDTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride and a base such as sodium hydride.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound may serve as potential therapeutic agents. Their ability to interact with biological targets can be exploited to develop new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the amino group can form hydrogen bonds with biological targets, increasing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound is distinguished from similar pyrrolidine derivatives by its unique substitution pattern at the 3-position. Below is a comparative analysis of its structural and functional properties against select analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Functional and Reactivity Insights

Amino Group Reactivity: The unprotected amino group in the target compound allows direct coupling reactions, unlike the Boc-protected analog . However, this requires careful handling to avoid undesired side reactions. Compared to the hydroxyl-bearing analog , the methoxymethyl group increases lipophilicity (logP ~1.2 vs. ~0.5), enhancing membrane permeability .

Stereochemical Influence :

- The (2R,4R)-configured analog demonstrates the critical role of stereochemistry in receptor binding. For example, enantiomers may exhibit differing affinities for biological targets, such as G protein-coupled receptors.

Heterocyclic Modifications :

- Pyridine-containing analogs (e.g., the iodo-methoxy derivative ) introduce aromaticity and halogen atoms, enabling π-π stacking and halogen bonding in drug-receptor interactions. These are absent in the target compound but highlight its adaptability for hybridization with heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.